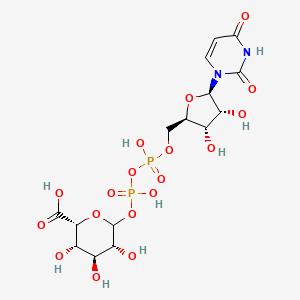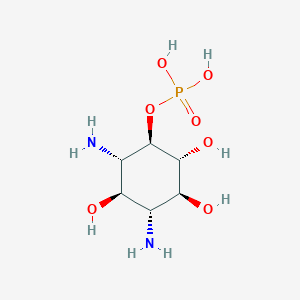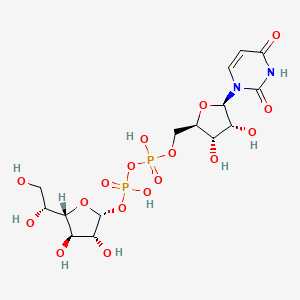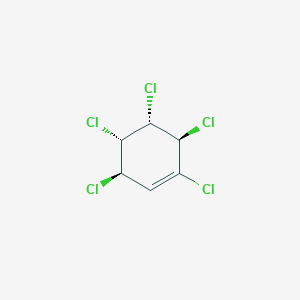
二烯丙基二甲基氯化铵
描述
Diallyldimethylammonium chloride solution (DADMAC) is a hydrophilic quaternary ammonium compound that can be dissolved in an aqueous solution as a positively charged colloid.
科学研究应用
与表面活性剂和大分子相互作用
Fegyver 和 Mészáros (2014) 的研究调查了聚(二烯丙基二甲基氯化铵)(PDADMAC)在十二烷基硫酸钠 (SDS) 和十二烷基麦芽糖苷 (C12G2) 混合物中的行为,揭示了其对聚电解质/表面活性剂体系缔合相分离的影响。这项研究强调了 PDADMAC 在理解大分子和表面活性剂相互作用的化学中的作用,这对各种商业应用具有影响 (Fegyver 和 Mészáros,2014 年)。
聚合物合成和表征
Wandrey、Hernandez-barajas 和 Hunkeler (1999) 对二烯丙基二甲基氯化铵进行了全面综述,重点关注其在先进聚合材料的合成和表征中的应用。他们的工作涵盖了聚电解质在溶液中的行为和界面相互作用的各个方面,这对涉及该化合物的新品和技术的开发至关重要 (Wandrey 等人,1999 年)。
聚合监测
Akyüz、Buyukunsal 和 Paril (2014) 探索了二烯丙基二甲基氯化铵在各种条件下的水解聚合,对反应动力学提供了见解。这项研究对于优化生产工艺和了解所得聚合物的性质至关重要 (Akyüz 等人,2014 年)。
纳米粒子改性和环境应用
Ma、Li、Li 和 Xu (2018) 合成了二烯丙基二甲基氯化铵改性的磁性纳米粒子,用于从环境样品中提取非甾体抗炎药。该应用展示了 PDADMAC 改性材料在环境监测和污染物提取中的潜力 (Ma 等人,2018 年)。
电化学应用
Wang、Yu、Dai、Chang 和 Baek (2011) 使用 PDADMAC 对石墨烯进行功能化,增强了其在燃料电池中氧还原反应的电催化活性。这项研究为在开发碳基无金属电催化剂中使用 PDADMAC 开辟了可能性 (Wang 等人,2011 年)。
逐层组装技术
Björnmalm、Roozmand、Noi、Guo、Cui、Richardson 和 Caruso (2015) 开发了一种基于切向流过滤的流式技术,用于使用 PDADMAC 进行胶囊的逐层组装。该方法对药物输送和传感器等领域的可扩展和可控生产具有重要意义 (Björnmalm 等人,2015 年)。
相转移催化
Mahdavi 和 Haghani (2008) 证明了 PDADMAC 树脂在无溶剂羰基化合物还原中作为高效相转移催化剂的用途。该应用突出了其在绿色化学和工业过程中的潜力 (Mahdavi 和 Haghani,2008 年)。
作用机制
Target of Action
Diallyldimethylammonium chloride (DADMAC) is a cationic compound . Its primary targets are negatively charged sites on microbial cell walls . The quaternary ammonium moiety in its chemical structure allows it to interact with these targets, exhibiting antimicrobial activity .
Mode of Action
The mode of action of DADMAC involves the formation of an electrostatic bond with negatively charged sites on microbial cell walls . This interaction disrupts the cell wall, leading to changes in the cell’s viability .
Biochemical Pathways
Upon addition of DADMAC to certain substances, a two-step process occurs . The primary process is the formation of highly charged polyelectrolyte complexes of size 100 nm . The secondary process is the transition towards a coacervate phase made of rich and poor polymer droplets . These processes affect the stability and behavior of the solution .
Pharmacokinetics
It is known that dadmac is water-soluble , which suggests it could have good bioavailability.
Result of Action
The result of DADMAC’s action is a reduction in cell viability. For example, nanoparticles containing DADMAC have shown diverse antimicrobial activity against microorganisms, reducing cell viability by eight-logs for E. coli, seven-logs for S. aureus, and two-logs for C. albicans .
Action Environment
The action of DADMAC is influenced by environmental factors. For instance, its antimicrobial activity is higher when it is free compared to when it is immobilized in nanoparticles . Furthermore, DADMAC exhibits good stability in water , suggesting that it can maintain its action, efficacy, and stability in aqueous environments.
生化分析
Biochemical Properties
Diallyldimethylammonium chloride plays a significant role in biochemical reactions due to its cationic nature. It interacts with various enzymes, proteins, and other biomolecules primarily through electrostatic interactions. For instance, it can bind to negatively charged sites on proteins and enzymes, potentially altering their activity. The compound is known to interact with enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects . Additionally, diallyldimethylammonium chloride can form complexes with DNA and RNA, affecting their stability and function .
Cellular Effects
Diallyldimethylammonium chloride has profound effects on various cell types and cellular processes. It influences cell function by disrupting cell membranes, leading to increased permeability and cell lysis . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, diallyldimethylammonium chloride can inhibit cell wall synthesis, leading to cell death . In mammalian cells, it can induce apoptosis by disrupting mitochondrial membranes and triggering the release of cytochrome c .
Molecular Mechanism
The molecular mechanism of diallyldimethylammonium chloride involves its interaction with biomolecules through electrostatic and hydrophobic interactions. It binds to the negatively charged components of cell membranes, leading to membrane disruption and increased permeability . This binding can also inhibit enzyme activity by blocking active sites or altering enzyme conformation . Additionally, diallyldimethylammonium chloride can induce changes in gene expression by interacting with DNA and RNA, leading to altered transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diallyldimethylammonium chloride can change over time. The compound is relatively stable, but its activity can decrease due to degradation or interaction with other substances in the environment . Long-term exposure to diallyldimethylammonium chloride can lead to adaptive responses in cells, such as the upregulation of stress response genes . In in vitro studies, prolonged exposure can result in decreased cell viability and altered cellular functions .
Dosage Effects in Animal Models
The effects of diallyldimethylammonium chloride vary with different dosages in animal models. At low doses, it can exhibit antimicrobial properties without significant toxicity . At higher doses, it can cause adverse effects such as tissue damage, inflammation, and toxicity . Threshold effects have been observed, where a certain concentration of diallyldimethylammonium chloride is required to elicit a biological response. Toxic effects at high doses include liver and kidney damage, as well as hematological changes.
属性
IUPAC Name |
dimethyl-bis(prop-2-enyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N.ClH/c1-5-7-9(3,4)8-6-2;/h5-6H,1-2,7-8H2,3-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOKIYDTHHZSCJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC=C)CC=C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26062-79-3, 28301-34-0 (Parent) | |
| Record name | Poly(diallyldimethylammonium chloride) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26062-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polyquaternium 6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026062793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4027650 | |
| Record name | Diallyldimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [HSDB] | |
| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diallyldimethylammonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4712 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Miscible /Estimated/ | |
| Record name | DIALLYLDIMETHYLAMMONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7258 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000353 [mmHg] | |
| Record name | Diallyldimethylammonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4712 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Solid | |
CAS No. |
7398-69-8, 26062-79-3 | |
| Record name | Diallyldimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7398-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diallyldimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007398698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polyquaternium 6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026062793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diallyldimethylammonium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diallyldimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyldimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), homopolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, chloride, homopolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL DIALLYL AMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MC08B895B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIALLYLDIMETHYLAMMONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7258 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


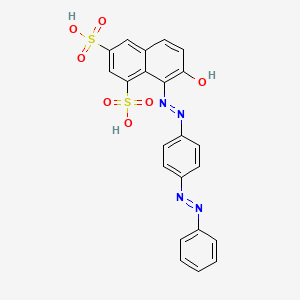
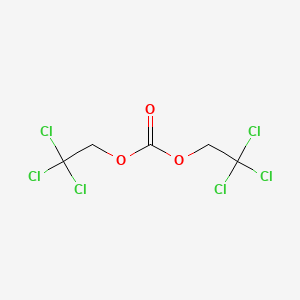
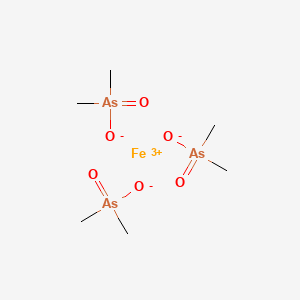


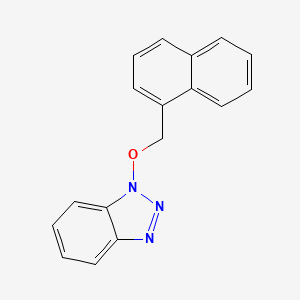
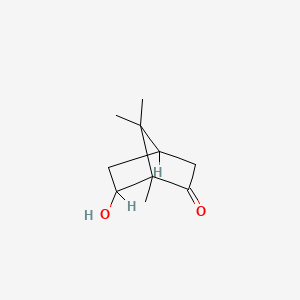

![Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate](/img/structure/B1216664.png)
